An In-depth Technical Guide to 1-Hydroxypiperazine: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to 1-Hydroxypiperazine: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-hydroxypiperazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning role as a versatile building block in the design and discovery of novel therapeutics.
Introduction: The Significance of the N-Hydroxylated Piperazine Moiety
The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1][2] The introduction of a hydroxyl group directly onto one of the nitrogen atoms, to form 1-hydroxypiperazine (also known as piperidin-1-ol), creates a unique chemical entity with distinct reactivity and potential for tailored molecular design. This N-hydroxy functionality serves as a valuable handle for further chemical elaboration, making 1-hydroxypiperazine a strategic intermediate in the synthesis of complex, biologically active molecules.[3][4] Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of this compound in modern drug discovery.[5][6]
Chemical Structure and Identifiers
The chemical structure of 1-hydroxypiperazine is characterized by a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, with a hydroxyl group attached to the nitrogen at position 1.
Caption: Chemical structure of 1-hydroxypiperazine.
Table 1: Chemical Identifiers for 1-Hydroxypiperazine
| Identifier | Value | Source |
| IUPAC Name | Piperidin-1-ol | [7] |
| CAS Number | 4801-58-5 | [8] |
| Molecular Formula | C₅H₁₁NO | [7] |
| Molecular Weight | 101.15 g/mol | [8] |
| InChI Key | LKPFBGKZCCBZDK-UHFFFAOYSA-N | [8] |
| SMILES | ON1CCCCC1 | [7] |
Physicochemical Properties
Understanding the physicochemical properties of 1-hydroxypiperazine is essential for its application in synthesis and drug formulation. It is a white, hygroscopic crystalline solid.[8]
Table 2: Physicochemical Properties of 1-Hydroxypiperazine
| Property | Value | Source |
| Appearance | Fine white crystals | [7] |
| Melting Point | 37-39 °C | |
| Boiling Point | 98.5 °C | [7] |
| Density | 1.070 g/cm³ | [7] |
| Solubility in Water | 113 g/L | [7] |
| logP | -0.17 | [7] |
| Flash Point | 78 °C (closed cup) |
Synthesis of 1-Hydroxypiperazine
A common laboratory-scale synthesis of 1-hydroxypiperazine involves the oxidation of a suitable piperidine precursor. A representative method is the oxidation of a tertiary amine derivative of piperidine, followed by elimination.[7]
Caption: General synthetic workflow for 1-hydroxypiperazine.
Experimental Protocol: Synthesis of 1-Hydroxypiperazine
Causality Behind Experimental Choices: This multi-step synthesis is designed to first introduce a handle that facilitates the subsequent oxidation and then allows for a clean elimination to yield the desired N-hydroxy compound. The use of m-CPBA is a standard and effective method for N-oxidation of tertiary amines. The final heating step with acetone is a mild way to induce the elimination reaction.
Step-by-Step Methodology:
-
Formation of the Tertiary Amine Precursor:
-
In a well-ventilated fume hood, dissolve piperidine in a suitable solvent such as methanol.
-
Slowly add acrylonitrile to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude tertiary amine product.
-
-
N-Oxidation of the Tertiary Amine:
-
Dissolve the crude tertiary amine in a chlorinated solvent like dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary N-oxide.
-
-
Formation of 1-Hydroxypiperazine:
-
Dissolve the crude tertiary N-oxide in acetone.
-
Heat the solution at reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.
-
The resulting crude 1-hydroxypiperazine can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
-
Self-Validating System: Each step of this protocol can be monitored for completion using standard analytical techniques like TLC. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and by comparing the obtained physical properties (e.g., melting point) with literature values.
Reactivity of 1-Hydroxypiperazine
The N-hydroxy group of 1-hydroxypiperazine imparts unique reactivity to the molecule. As a secondary hydroxylamine, it can undergo oxidation to form a nitrone.[7] This transformation is a key reaction that allows for the introduction of further diversity into molecules derived from 1-hydroxypiperazine.
Caption: Oxidation of 1-hydroxypiperazine to a nitrone.
This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst.[7] The resulting nitrone is a valuable synthetic intermediate that can participate in various cycloaddition reactions, providing access to a wide range of complex heterocyclic systems.
Applications in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Hydroxylated piperidines, including 1-hydroxypiperazine, serve as crucial building blocks in the synthesis of pharmacologically active compounds.
The N-hydroxy group can act as a hydrogen bond donor and acceptor, potentially influencing the binding of a drug molecule to its biological target. Furthermore, it provides a convenient point for derivatization, allowing for the fine-tuning of a compound's structure-activity relationship (SAR) and pharmacokinetic profile.
While specific examples of marketed drugs containing the 1-hydroxypiperazine core are not abundant, its derivatives are of significant interest in preclinical research. For instance, piperidinols have been investigated for their anti-tubercular activity as inhibitors of arylamine N-acetyltransferase, an essential enzyme for the survival of mycobacteria within macrophages. The versatility of the hydroxylated piperidine scaffold makes it a valuable component in the design of novel therapeutic agents across various disease areas, including neurodegenerative disorders and oncology.[9]
Spectral Data Summary
Table 3: Key Spectral Data for 1-Hydroxypiperazine
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the protons on the piperidine ring and the hydroxyl proton. The chemical shifts are influenced by the solvent and concentration. | [8] |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring. | [10] |
| FTIR | A broad absorption band in the region of 3650-3250 cm⁻¹ is characteristic of the O-H stretching vibration, indicating hydrogen bonding. | [8] |
| Mass Spec (GC-MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns of the piperidine ring. | [8] |
Safety and Handling
1-Hydroxypiperazine is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. All work with this compound should be conducted in a fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.[8]
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